3-Amino-5-bromobenzoic acid
Overview
Description
3-Amino-5-bromobenzoic acid is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da . It is also known by other names such as 3-Amino-5-brombenzoesäure in German, Acide 3-amino-5-bromobenzoïque in French, and Benzoic acid, 3-amino-5-bromo- in English .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-bromobenzoic acid consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The compound’s structure is planar due to the conjugation of the benzene ring with the carboxylic acid group.Physical And Chemical Properties Analysis
3-Amino-5-bromobenzoic acid is a solid substance . It has a melting point of 217-221 °C . The compound’s density is 1.793 .Scientific Research Applications
Synthesis and Derivative Formation
3-Amino-5-bromobenzoic acid is used in the synthesis of various chemical compounds. The preparation of derivatives like 3-bromo-5-amino- and 5-nitro-3-amino-substituted products of 4-hydroxybenzoic acid, which can be used for further chemical reactions and syntheses, involves 3-Amino-5-bromobenzoic acid (Cavill, 1945).
Molecular and Vibrational Analysis
Detailed molecular and vibrational analyses of 3-Amino-5-bromobenzoic acid are conducted using techniques like FT-IR, FT-Raman, and UV spectroscopy. These studies provide insights into the molecular conformation, vibrational characteristics, and electronic transitions of the compound, crucial for understanding its chemical properties and potential applications (Karabacak & Cinar, 2012).
Antifungal Agent Development
Research into developing novel antifungal agents against Malassezia furfur, a cause of skin diseases, has utilized 3-Amino-5-bromobenzoic acid. It serves as a starting material for synthesizing compounds with significant cytotoxic activity, indicating potential for drug development against skin diseases like seborrheic dermatitis (Trifonov et al., 2020).
Photosensitizer in Cancer Treatment
The compound has been used to create new zinc phthalocyanine derivatives with high singlet oxygen quantum yield. Such derivatives have potential applications in photodynamic therapy for cancer treatment due to their good fluorescence properties and high efficacy in generating singlet oxygen, essential for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Antibacterial Applications
The synthesis of novel metal(II) complexes using derivatives of 3-Amino-5-bromobenzoic acid has been explored for antibacterial applications. These complexes, particularly the Cu(II) complex, have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibacterial agents (Desai & Parekh, 2021).
Safety And Hazards
3-Amino-5-bromobenzoic acid is classified as acutely toxic if swallowed (H301) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor immediately if swallowed .
properties
IUPAC Name |
3-amino-5-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSXRGSPGHZKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468724 | |
Record name | 3-Amino-5-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromobenzoic acid | |
CAS RN |
42237-85-4 | |
Record name | 3-Amino-5-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.